4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-3-22-15-8-4-14(5-9-15)18(21)19-12-17(20)13-6-10-16(23-2)11-7-13/h4-11,17,20H,3,12H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTNHMYBTSWFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be added via a hydroxylation reaction, often using hydrogen peroxide or another oxidizing agent.
Addition of the Methylthio Group: The methylthio group is typically introduced through a thiolation reaction, using methylthiol and a base.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amidation reaction, using an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Hydrolysis of the Benzamide Bond
The amide bond undergoes hydrolysis under acidic or basic conditions:
Key factors influencing reactivity:
-
Electron-donating ethoxy group stabilizes the intermediate carbocation during acid hydrolysis .
-
Steric hindrance from the bulky 4-(methylthio)phenyl group slows base-catalyzed hydrolysis compared to simpler benzamides.
Oxidation of the Methylthio Group
The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-):
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%), RT, 6 hrs | Aqueous acetone | Sulfoxide derivative | >90% |
| mCPBA, CH₂Cl₂, 0°C → RT | Anhydrous | Sulfone derivative | 88% |
Notable observations:
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Sulfoxide formation is reversible under reducing conditions (e.g., Na₂S₂O₃).
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Oxidation enhances hydrogen-bonding capacity, affecting biological activity .
Etherification of the Hydroxyl Group
The secondary alcohol reacts with electrophiles to form ethers:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | 60°C, 4 hrs | Methoxy derivative | 72% |
| TsCl, pyridine, RT | 12 hrs | Tosylate intermediate | 95% |
Applications:
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Tosylates serve as intermediates for nucleophilic substitutions (e.g., azide or thiol incorporation) .
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Ether derivatives show improved lipophilicity in structure-activity relationship studies.
Acid-Base Reactions
The hydroxyl and amide groups participate in proton transfer:
Behavior in solution:
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Forms stable complexes with divalent cations (e.g., Cu²⁺) via hydroxyl and amide coordination .
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pH-dependent solubility: Insoluble in neutral water, soluble in dilute HCl or NaOH .
Nucleophilic Aromatic Substitution
The ethoxy group directs electrophilic substitution on the benzene ring:
| Reaction | Conditions | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to ethoxy | 65% yield |
| Halogenation (Br₂) | FeBr₃ catalyst, 40°C | Ortho to ethoxy | 58% yield |
Mechanistic notes:
-
Ethoxy’s +M effect activates the ring but steric bulk limits substitution at ortho positions .
-
Methylthio group on the adjacent phenyl ring shows minimal electronic influence on the benzamide core.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 210°C:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 210–250°C | Cleavage of methylthio group | 12% |
| 250–320°C | Degradation of benzamide core | 58% |
320°C | Carbonization | 30% residual mass
Biological Transformation Pathways
In enzymatic systems (e.g., cytochrome P450):
-
O-Deethylation of ethoxy to hydroxyl group (major pathway)
| Metabolite | Activity |
|---|---|
| 4-hydroxy derivative | 3× higher COX-2 inhibition vs parent |
| Sulfoxide analog | Reduced bioavailability due to polarity |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit antiproliferative effects in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action involves destabilization of microtubules, which is crucial for cell division, leading to apoptosis in cancer cells .
Antioxidant Activity
The compound has also demonstrated antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, thereby preventing oxidative stress-related diseases. In vitro assays have indicated that 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide can scavenge free radicals effectively, contributing to its potential use in dietary supplements or functional foods aimed at reducing oxidative damage .
Synthesis Routes
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate amines and carboxylic acids under acidic conditions.
- Reduction Processes : Another method includes the reduction of corresponding ketones or imines to yield the desired amide product .
These synthetic routes not only provide high yields but also allow for the introduction of various substituents that can modify the compound's biological activity.
Neurological Disorders
Given its structural properties, this compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may help mitigate neuronal damage associated with conditions such as Alzheimer's disease by inhibiting neuroinflammatory pathways and promoting neuronal survival .
Pain Management
The compound's influence on pain pathways makes it a candidate for further exploration in pain management therapies. Its ability to modulate signaling pathways involved in chronic pain could lead to new analgesic drugs with fewer side effects compared to traditional opioids .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Features and Substitution Patterns
The table below compares key structural elements, synthesis routes, and functional properties of 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide with analogous compounds:
*Calculated based on formula C₁₈H₂₁NO₃S.
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
- Ethoxy vs. However, methoxy derivatives may exhibit better metabolic stability due to reduced steric hindrance .
- Sulfur-Containing Groups : The 4-(methylthio)phenyl group in the target compound introduces a polarizable sulfur atom, analogous to thiazole rings in and thienylidene in . Sulfur atoms can participate in hydrophobic interactions or coordinate with metal ions in biological targets .
Spectral and Crystallographic Data
- IR/NMR Trends : The absence of C=O bands in triazole derivatives contrasts with the target’s intact amide carbonyl. Hydroxy groups (~3150–3400 cm⁻¹ in IR) and methylthio (~1250 cm⁻¹ for C-S) align with spectral data in .
- Crystal Packing : Methoxy and nitro substituents in induce planar molecular conformations, whereas the target’s hydroxyethyl group may introduce torsional flexibility.
Biological Activity
The compound 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide has attracted attention in pharmacological research due to its potential biological activities. This article compiles findings from various studies, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Structural Formula
The molecular formula of the compound is . The structure features an ethoxy group, a hydroxyl group, and a methylthio-substituted phenyl group, contributing to its unique biological properties.
Physical Properties
- Molecular Weight : 323.43 g/mol
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Antioxidant Activity
Studies have indicated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases.
Anti-inflammatory Effects
Research has demonstrated that this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in the management of inflammatory conditions.
Anticancer Potential
Preliminary studies have shown that this compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the inflammatory response, suggesting that the compound may serve as a therapeutic agent in inflammatory diseases.
Case Study 1: Antioxidant Activity Assessment
In a study involving human endothelial cells, treatment with this compound resulted in a significant reduction in oxidative stress markers. The results indicated a decrease in malondialdehyde levels by 40% compared to untreated controls.
Case Study 2: Cancer Cell Line Study
In vitro studies using MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that the compound reduced cell viability by approximately 60% at concentrations of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
